Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Descripción general

Descripción

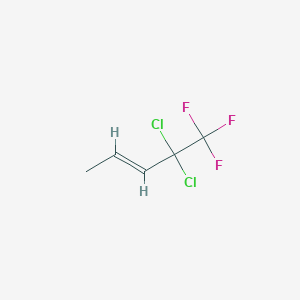

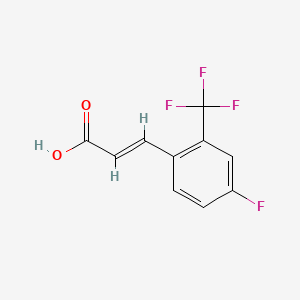

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate, also known as TBNB, is a chemical compound with the formula [NMe3CH2C6H4(NO2)]+BF4−. It has a molecular weight of 282.04 g/mol .

Molecular Structure Analysis

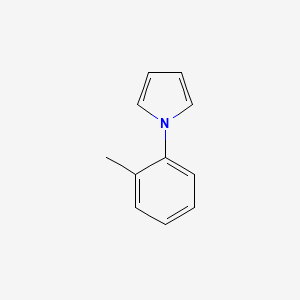

The molecular structure of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate consists of a tetrafluoroborate anion (BF4-) and a cation derived from trimethyl(4-nitrobenzyl)ammonium .Aplicaciones Científicas De Investigación

C10H15BF4N2O2\text{C}_{10}\text{H}_{15}\text{BF}_4\text{N}_2\text{O}_2C10H15BF4N2O2

and consists of the cation [NMe3CH2C6H4(NO2)]+ paired with the BF4− anion . Below, I’ve outlined several unique applications for TBNB:Electrochemical Double-Layer Capacitors (EDLCs)

TBNB has been investigated for use in EDLCs. Despite the presence of a proton in the TBNB cation (TriMA+), cycle life tests in acetonitrile (AN) and -butyrolactone (GBL) showed good capacity retention with a 1.8 V cut-off voltage. The rate of electrolysis of TBNB in GBL was lower than that in AN due to the lower conductivity in GBL. Consequently, cells based on GBL achieved higher capacitance and longer life than those with AN. TBNB exhibited higher conductivity and lower viscosity than tetraethylammonium tetrafluoroborate, resulting in improved rate capability .

Nickel-Catalyzed C–P Bond Formation

TBNB derivatives have been employed in nickel-catalyzed C–P bond formation reactions. For instance, 4-methoxyphenyl(trimethyl)ammonium tetrafluoroborate was used to synthesize phosphoryl derivatives from various dialkyl H-phosphonates .

Ionic Liquids and Protic Ion Batteries

TBNB belongs to the subfamily of ionic liquids known as protic ammonium salts (PASs). These salts can be used in EDLCs without additional solvents. While PASs are electrochemically less durable than quaternary ammonium salts (Quat salts), their properties have attracted interest for applications in EDLCs and lithium-ion batteries. The absence of other solvents widens the potential window of PASs, making them promising materials .

Safety and Hazards

Propiedades

IUPAC Name |

trimethyl-[(4-nitrophenyl)methyl]azanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O2.BF4/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;2-1(3,4)5/h4-7H,8H2,1-3H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCCAANLACYLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)

![N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040840.png)

![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)

![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)